Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is an organic compound with the CAS Number: 74632-03-4 . It has a molecular weight of 239.23 . The IUPAC name for this compound is diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate .
Synthesis Analysis
The synthesis of 1,4-Dihydropyridine (1,4-DHP) compounds, including Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, has been achieved using multi-component one-pot and green synthetic methodologies .Molecular Structure Analysis
The InChI Code for Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
. Physical And Chemical Properties Analysis
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a solid compound . The compound should be stored at a temperature between 28 C .Scientific Research Applications
Pharmaceutical Applications
1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . It has various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Insecticidal Properties
In addition to its pharmaceutical applications, 1,4-DHP also has insecticidal properties .
Hydrogen Source in Conjugate Reduction and Organocatalytic Reductive Amination
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination .
Synthesis of Novel Acid Derivatives
1,4-Dihydropyridines (1,4-DHPs) have been used to synthesize novel acid derivatives, which have shown excellent resistance against various microbes . The activity increased 2−3 folds after the introduction of acid groups . This method involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell .
Cardiovascular System Diseases Treatment
Based on 1,4-DHP, a number of drugs have been created that are used in the treatment of the cardiovascular system diseases, such as amlodipine, felodipine, nifedipine, nitrendipine, lercanidipine, normodipine, etc .
Electrochemical Oxidation
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DTP) has been used to study the mechanism of electrochemical oxidation of DTP in ethanol/water solutions on a glassy carbon electrode .
Antimicrobial Activity
1,4-Dihydropyridines have been used to synthesize novel acid derivatives, which show excellent resistance against various microbes . The activity increased 2−3 folds after the introduction of acid groups . This method involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell .
Anti-inflammatory and Anticancer Agents
1,4-Dihydropyridines have shown anti-inflammatory and anticancer properties . They have been studied for their potential in Alzheimer’s disease treatment .
Neuroprotective Effects
1,4-Dihydropyridines have shown neuroprotective effects . They have been studied for their potential in Alzheimer’s disease treatment .
Future Directions
properties
IUPAC Name |
diethyl 4-oxo-1H-pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYLXLRJKRWQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454352 | |
Record name | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
CAS RN |
74632-03-4 | |
Record name | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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